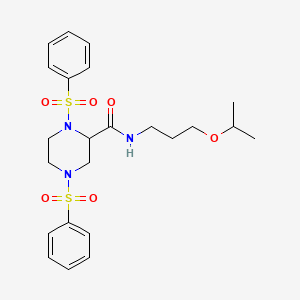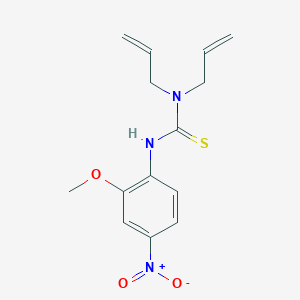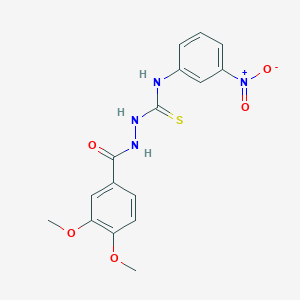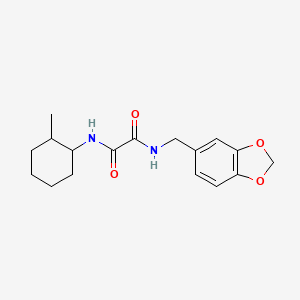
N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide
説明
N-(3-isopropoxypropyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as PIPER, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PIPER is a piperazine derivative that belongs to the class of sulfonylureas. The compound has shown promising results in various studies, making it a subject of interest for researchers.
作用機序
The mechanism of action of PIPER is not fully understood, but it is believed to act through the inhibition of specific enzymes and receptors. In cancer research, PIPER has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In diabetes research, PIPER has been found to activate ATP-sensitive potassium channels, leading to increased insulin secretion. In neurological research, PIPER has been studied for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
PIPER has been found to have various biochemical and physiological effects in different fields of research. In cancer research, PIPER has been found to induce apoptosis, inhibit cell proliferation, and decrease angiogenesis. In diabetes research, PIPER has been found to increase insulin secretion, improve glucose tolerance, and decrease blood glucose levels. In neurological research, PIPER has been studied for its potential to improve memory and cognitive function.
実験室実験の利点と制限
One of the major advantages of PIPER is its high yield in the synthesis process, making it easily accessible for research purposes. The compound has also shown promising results in various studies, making it a subject of interest for researchers. However, one of the limitations of PIPER is its potential toxicity, which requires careful handling and administration in lab experiments.
将来の方向性
There are numerous future directions for research on PIPER. In cancer research, further studies are needed to understand the mechanism of action of PIPER and its potential as a therapeutic agent. In diabetes research, future studies could focus on the development of PIPER analogs with improved potency and selectivity. In neurological research, further studies are needed to determine the potential of PIPER in the treatment of Alzheimer's disease and Parkinson's disease. Overall, PIPER has shown great potential in various fields of research, and further studies could lead to the development of new therapeutic agents for various diseases.
科学的研究の応用
PIPER has been studied for its potential therapeutic applications in various fields of medicine. The compound has shown promising results in the treatment of cancer, diabetes, and neurological disorders. In cancer research, PIPER has been found to inhibit the growth of cancer cells by inducing apoptosis. The compound has also shown potential in the treatment of diabetes by increasing insulin secretion and improving glucose tolerance. In neurological research, PIPER has been studied for its potential in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1,4-bis(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6S2/c1-19(2)32-17-9-14-24-23(27)22-18-25(33(28,29)20-10-5-3-6-11-20)15-16-26(22)34(30,31)21-12-7-4-8-13-21/h3-8,10-13,19,22H,9,14-18H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLXRIRYJGPRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-bis(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorophenyl)-2-[2-(dimethylamino)ethyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120256.png)
![2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120268.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]urea](/img/structure/B4120273.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4120288.png)
![N-(1-methylbutyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4120298.png)

![3-chloro-4-{[1-(2-ethoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4120309.png)
![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)


![methyl 4-ethyl-5-methyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4120339.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![N-(3-chloro-4-fluorophenyl)-2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4120352.png)
